N-(6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide
CAS No.: 1021255-37-7
Cat. No.: VC11924938
Molecular Formula: C15H16FN3OS
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-37-7 |
|---|---|
| Molecular Formula | C15H16FN3OS |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C15H16FN3OS/c1-10(2)15(20)17-13-7-8-14(19-18-13)21-9-11-5-3-4-6-12(11)16/h3-8,10H,9H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | MBKLSOXMYPYXOW-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2F |
| Canonical SMILES | CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2F |
Introduction
N-(6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is a chemical compound with a molecular weight of 305.4 g/mol and a CAS number of 1021255-37-7 . This compound is used in scientific research and exhibits unique properties that make it of interest in various fields, including pharmaceuticals and organic chemistry.
Synthesis and Preparation
While specific synthesis protocols for N-(6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyridazine ring, introduction of the sulfanyl group, and attachment of the 2-fluorophenylmethyl moiety, followed by amide formation.
Biological Activity and Potential Applications
Although specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyridazine derivatives have been explored for their antiviral, antibacterial, and anticancer properties . The presence of a fluorine atom can enhance lipophilicity and bioavailability, which might contribute to improved pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume